2-Tridecanoyloxazole 2-Tridecanoyloxazole
Brand Name: Vulcanchem
CAS No.: 898758-51-5
VCID: VC2477695
InChI: InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3
SMILES: CCCCCCCCCCCCC(=O)C1=NC=CO1
Molecular Formula: C16H27NO2
Molecular Weight: 265.39 g/mol

2-Tridecanoyloxazole

CAS No.: 898758-51-5

Cat. No.: VC2477695

Molecular Formula: C16H27NO2

Molecular Weight: 265.39 g/mol

* For research use only. Not for human or veterinary use.

2-Tridecanoyloxazole - 898758-51-5

Specification

CAS No. 898758-51-5
Molecular Formula C16H27NO2
Molecular Weight 265.39 g/mol
IUPAC Name 1-(1,3-oxazol-2-yl)tridecan-1-one
Standard InChI InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3
Standard InChI Key ASCDMTJLKMAUPY-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC(=O)C1=NC=CO1
Canonical SMILES CCCCCCCCCCCCC(=O)C1=NC=CO1

Introduction

Chemical Identity and Structural Characteristics

2-Tridecanoyloxazole is identified by the CAS number 898758-51-5 and has the molecular formula C16H27NO2 with a molecular weight of 265.39 g/mol . The IUPAC name for this compound is 1-(1,3-oxazol-2-yl)tridecan-1-one. The structure features an oxazole heterocyclic ring with a carbonyl group connecting it to a long-chain hydrocarbon with thirteen carbon atoms.

Chemical Identifiers

The compound can be identified through various chemical nomenclature systems as detailed in Table 1.

Table 1. Chemical Identifiers for 2-Tridecanoyloxazole

ParameterIdentifier
CAS Number898758-51-5
Molecular FormulaC16H27NO2
Molecular Weight265.39 g/mol
IUPAC Name1-(1,3-oxazol-2-yl)tridecan-1-one
SMILESCCCCCCCCCCCCC(=O)C1=NC=CO1
Standard InChIInChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3
Standard InChIKeyASCDMTJLKMAUPY-UHFFFAOYSA-N
PubChem Compound ID24723604

Structural Features

The molecule consists of two primary structural components:

  • An oxazole ring - a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

  • A tridecanoyl group - a thirteen-carbon acyl chain attached to the oxazole ring at position 2

The oxazole ring provides a rigid, aromatic structure with potential for hydrogen bonding through its nitrogen atom, while the long hydrocarbon chain contributes lipophilic properties to the molecule. This combination of features may influence the compound's solubility, membrane permeability, and potential biological interactions.

Physicochemical Properties

The physicochemical properties of 2-Tridecanoyloxazole are important for understanding its behavior in various chemical and biological systems. While specific experimental data for this compound is limited in the available literature, certain properties can be inferred based on structural analysis and comparison with similar compounds.

Solubility and Partition Characteristics

The presence of both a polar heterocyclic ring and a long hydrophobic chain suggests that 2-Tridecanoyloxazole may exhibit amphiphilic properties. This structural arrangement would likely result in:

  • Limited water solubility due to the long hydrocarbon chain

  • Good solubility in organic solvents such as ethanol, acetone, and chloroform

  • Moderate to high partition coefficient (logP), indicating preferential distribution into lipid phases

These properties are particularly relevant for its potential applications in research contexts, especially regarding membrane permeability and drug-like characteristics.

Synthesis and Chemical Reactivity

The synthesis of oxazole derivatives has been well-documented in chemical literature, providing insights into potential methods for preparing 2-Tridecanoyloxazole.

Synthetic Approaches

Several established methods can be adapted for the synthesis of 2-Tridecanoyloxazole, based on classical approaches to oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a well-established method for preparing 2,5-disubstituted oxazoles. This reaction involves the cyclodehydration of α-acylaminoketones . While this method typically yields 2,5-disubstituted oxazoles, modifications could be employed to achieve the desired 2-substituted product.

The reaction mechanism involves:

  • Protonation of the acylamino keto moiety

  • Cyclization

  • Dehydration in the presence of a mineral acid to form the oxazole ring

Fischer Oxazole Synthesis

Emil Fischer discovered a synthesis for 2,5-disubstituted oxazoles in 1896, which involves the reaction between equimolar amounts of appropriate starting materials . This method could potentially be modified for the synthesis of 2-Tridecanoyloxazole by using suitable precursors.

Chemical Reactivity

The reactivity of 2-Tridecanoyloxazole can be predicted based on the general reactivity patterns of oxazoles and ketones:

  • The oxazole ring is aromatic and can participate in electrophilic aromatic substitution reactions, although typically with lower reactivity than benzene

  • The carbonyl group can undergo nucleophilic addition reactions

  • The nitrogen in the oxazole ring can act as a weak base and hydrogen bond acceptor

Compound TypeTarget Cell LineIC50 ValueStructural FeaturesReference
2-arylnaphtho[2,3-d]oxazole-4,9-dione with meta-Cl substitutionLNCaP (prostate cancer)0.03 μMFused ring system with meta-substitution
2-arylnaphtho[2,3-d]oxazole-4,9-dione with meta-Cl substitutionPC3 (prostate cancer)0.08 μMFused ring system with meta-substitution
Compounds with two linked thiazolesHCT-116 (colon cancer)Not specified*Two connected thiazole rings

*Note: Showed >50% growth inhibition at 40 μM concentration

Analytical Methods and Characterization

The characterization of 2-Tridecanoyloxazole can be accomplished using standard analytical techniques employed for organic compounds.

Spectroscopic Methods

Several spectroscopic techniques are likely useful for the identification and characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Infrared (IR) spectroscopy, particularly for identifying the carbonyl and heterocyclic functionalities

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible spectroscopy for chromophore characterization

Chromatographic Analysis

Chromatographic techniques suitable for analysis include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly if derivatized

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

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